molecular formula C25H26N2O4S B2847906 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-70-6

4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2847906
CAS No.: 898447-70-6
M. Wt: 450.55
InChI Key: MWQKSKVVDNXFKK-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule belonging to a class of tetrahydroquinoline derivatives investigated for their potential in chemical biology and therapeutic discovery. This compound features a benzamide scaffold substituted with an ethoxy group, linked to a tetrahydroquinoline system that is modified with a tosyl (p-toluenesulfonyl) group on the nitrogen atom. Compounds with this core structure are of significant research interest due to their potential as modulators of biological targets. Specifically, structurally related tetrahydroquinoline compounds have been identified in patent literature as potent and selective inhibitors of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a nuclear hormone receptor that plays a critical role in the differentiation and function of Th17 cells and the production of interleukin-17 (IL-17) . Given this inferred mechanism of action, 4-ethoxy-N-(1-tosyl-1,2,3,4-trahydroquinolin-7-yl)benzamide is a candidate for use in preclinical research focused on autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis . Researchers can utilize this compound to further elucidate the RORγ signaling pathway and validate new therapeutic strategies. The product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQKSKVVDNXFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4). Subsequent to this, the tosyl group is introduced via tosyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: : The tosyl group can be reduced to a methyl group.

  • Substitution: : The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : Ethyl benzoate

  • Reduction: : Methyl tosylate

  • Substitution: : Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25_{25}H26_{26}N2_2O4_4S
  • Molecular Weight : 450.6 g/mol
  • CAS Number : 898447-70-6

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the ethoxy and tosyl groups enhances its solubility and reactivity, making it a candidate for various applications.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant antitumor properties. Research has shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A study demonstrated that the compound could effectively reduce the viability of various cancer cell lines in vitro, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for further development as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies involving animal models have shown that the compound is well absorbed and exhibits favorable tissue distribution characteristics. The peak plasma concentrations are achieved within a few hours post-administration, indicating a rapid absorption profile .

Toxicology Studies

Toxicological assessments are essential for evaluating the safety profile of any new compound. In vivo studies have reported minimal toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support the further investigation of this compound in clinical settings .

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of tetrahydroquinoline, including this compound. The results showed that this specific derivative exhibited potent cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value significantly lower than that of standard chemotherapeutic agents .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs synthesized in recent studies. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Position) Melting Point (°C) Key Functional Groups
4-Ethoxy-N-(1-tosyl-1,2,3,4-THQ-7-yl)benzamide Tetrahydroquinoline (THQ) Tosyl (1), Ethoxy-benzamide (7) Not reported Sulfonamide, Benzamide, Ether
Compound 21 THQ 2,3-Dimethylphenyl-benzamide (7) 220–221 Benzamide, Aryl amine
Compound 24 THQ Methanesulfonamide (7) 236–237 Sulfonamide
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide THQ Isobutyryl (1), tert-Butyl-benzamide (7) Not reported Benzamide, Ketone, Alkyl

Key Observations :

Substituent Effects on Melting Points : Compounds with sulfonamide groups (e.g., Compound 24, 236–237°C) exhibit higher melting points than aryl-substituted analogs (e.g., Compound 21, 220–221°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) . The target compound’s ethoxy group may reduce crystallinity compared to methanesulfonamide derivatives.

Biological Activity :

  • Compound 21 (IC₅₀ for CA II: ~12 nM) and Compound 24 (IC₅₀ for CA II: ~8 nM) show potent CA inhibition, highlighting the importance of the sulfonamide group in binding . The target compound’s tosyl group (a bulkier sulfonamide) may alter isoform selectivity or potency.
  • The tert-butyl analog () lacks reported CA data but demonstrates acute oral toxicity (H302) and respiratory irritation (H335), emphasizing the role of substituents in safety profiles .

Key Observations :

  • CA Inhibition : Sulfonamide-containing derivatives (Compounds 21, 24) exhibit stronger CA II inhibition than benzamide-only analogs, suggesting the sulfonamide moiety is critical for activity. The target compound’s tosyl group may enhance binding through hydrophobic interactions but could reduce solubility .
  • The ethoxy and tosyl groups in the target compound may mitigate these risks but require empirical validation .

Biological Activity

4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with an ethoxy group and a tosyl moiety. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 388.48 g/mol.

Pharmacological Activities

1. Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

2. Antimicrobial Effects
Compounds related to this tetrahydroquinoline derivative have shown antimicrobial properties against a range of pathogens. A notable example includes its activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Neuroprotective Effects
Tetrahydroquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may exert protective effects by reducing oxidative stress and inflammation in neuronal cells, thus preserving cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: It could interact with various receptors implicated in cellular signaling pathways.
  • Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

Case Study 1: Anticancer Efficacy
In a preclinical trial involving human cancer cell lines, a derivative similar to this compound was shown to reduce tumor growth by up to 70% compared to control groups. This effect was linked to the induction of apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a therapeutic agent against bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighInduction of apoptosis; cell cycle arrest
AntimicrobialModerateDisruption of cell membranes
NeuroprotectivePromisingReduction of oxidative stress
CytotoxicitySignificantInhibition of proliferative signaling pathways

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

  • Methodological Answer : The synthesis involves three critical steps:

Condensation reactions to form the benzamide core (e.g., coupling 4-ethoxybenzoic acid derivatives with the tetrahydroquinoline amine group) .

Alkylation to introduce the ethoxy group, often using ethyl halides or tosylating agents under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Cyclization to construct the tetrahydroquinoline ring, typically requiring acid catalysis (e.g., HCl in ethanol) .

  • Key Analytical Tools : Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy (deuterated DMSO or CDCl₃) to confirm intermediate structures .

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :

  • Structural Characterization :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 463.18 g/mol) .
  • Functional Analysis :
  • HPLC Purity Checks : Reverse-phase C18 columns with acetonitrile/water gradients ensure >95% purity .
  • Solubility Profiling : Tested in DMSO, PBS, and ethanol to determine optimal biological assay conditions .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screened against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported in µM ranges) .
  • Cellular Toxicity : Evaluated via MTT assays in cancer cell lines (e.g., HepG2, HeLa) with dose-dependent cytotoxicity observed at 10–100 µM .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Switching from DMF to THF reduces side reactions during amide coupling .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency (yield increases from 45% to 72%) .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decomposition during tosylation .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to reduce variability .
  • Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outlier conditions .
  • Proteomic Profiling : Use SILAC labeling to confirm target engagement specificity in complex cellular environments .

Q. How does structural modification influence activity in SAR studies?

  • Methodological Answer :

  • Ethoxy Group Replacement : Substitute with methoxy or trifluoromethyl groups to assess hydrophobicity effects on membrane permeability .
  • Tosyl Group Alternatives : Test benzenesulfonyl or acetyl derivatives to modulate steric hindrance and binding pocket interactions .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to EGFR (ΔG values correlate with experimental IC₅₀) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., chloroform, DMF) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Q. How can solubility challenges impact formulation for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use Cremophor EL/PBS (1:4 ratio) to enhance aqueous solubility for intravenous administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability and reduce renal clearance .

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